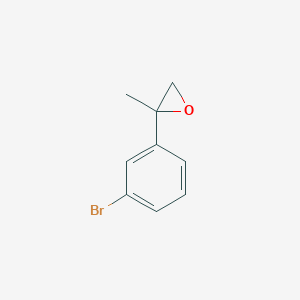

Oxirane, 2-(3-bromophenyl)-2-methyl-

Description

Contextualization within the Landscape of Aryl-Substituted Epoxide Chemistry

Aryl-substituted epoxides, as a class, are highly valued intermediates in organic synthesis due to the inherent reactivity of the strained oxirane ring. magtech.com.cnnih.govub.edu This ring system is susceptible to nucleophilic attack, leading to regioselective and stereospecific ring-opening reactions that generate a variety of valuable 1,2-difunctionalized compounds. researchgate.net The presence of an aryl group, as in Oxirane, 2-(3-bromophenyl)-2-methyl-, significantly influences the epoxide's reactivity. It can stabilize an adjacent positive charge during acid-catalyzed ring-opening, often directing nucleophiles to the benzylic carbon. magtech.com.cn

The reactivity of these epoxides can be harnessed to create complex molecular scaffolds. For instance, the ring-opening of aryl-substituted epoxides with carbon nucleophiles is a powerful method for constructing quaternary stereogenic centers, which are common motifs in physiologically active alkaloids and medicinal chemistry. Furthermore, the epoxide moiety can be a precursor to a wide range of functional groups, including diols, amino alcohols, and ethers, making these compounds versatile hubs in synthetic pathways. wikipedia.org The strategic placement of a bromine atom on the phenyl ring, as seen in the target compound, adds another layer of synthetic potential, allowing for subsequent cross-coupling reactions to introduce further molecular complexity.

Significance of Oxirane, 2-(3-bromophenyl)-2-methyl- as a Versatile Synthetic Intermediate

While specific, documented applications of Oxirane, 2-(3-bromophenyl)-2-methyl- are not extensively reported in readily available literature, its significance can be inferred from the well-established reactivity of analogous 2-aryl-2-alkyl epoxides. The primary value of this compound lies in its potential for regioselective ring-opening reactions to generate chiral tertiary alcohols and their derivatives. acs.org

Key Potential Transformations:

Synthesis of β-Amino Alcohols: The nucleophilic opening of the epoxide ring with amines is a cornerstone reaction for the synthesis of β-amino alcohols, which are crucial structural motifs in pharmaceuticals and natural products. nih.govresearchgate.netorganic-chemistry.orggaylordchemical.comscispace.com The reaction of Oxirane, 2-(3-bromophenyl)-2-methyl- with various amines would be expected to yield chiral 2-amino-1-(3-bromophenyl)propan-2-ol derivatives, valuable building blocks for medicinal chemistry.

Formation of Chiral Tertiary Alcohols: The reaction with organometallic reagents (e.g., Grignard or organolithium reagents) or other carbon nucleophiles would lead to the formation of chiral tertiary alcohols with a newly formed carbon-carbon bond. acs.org This provides a direct route to complex structures containing a quaternary carbon center.

Access to Halohydrins and Diols: Ring-opening with halide sources or hydrolysis furnishes the corresponding halohydrins and diols, respectively. These products are themselves versatile intermediates for further functional group manipulations.

The table below illustrates the expected products from the regioselective ring-opening of Oxirane, 2-(3-bromophenyl)-2-methyl- with various nucleophiles, a reaction pattern characteristic of this class of compounds.

| Nucleophile (Nu) | Reagent Example | Expected Product Structure | Product Class |

| Amine | R₂NH | β-Amino Alcohol | |

| Azide | NaN₃ | β-Azido Alcohol | |

| Thiol | RSH | β-Hydroxy Thioether | |

| Alkynide | RC≡CLi | γ-Hydroxy Alkyne | |

| Cyanide | KCN | β-Hydroxy Nitrile | |

| Water (Hydrolysis) | H₃O⁺ | Diol |

This table represents predicted reactivity based on the known chemistry of aryl-substituted epoxides.

The presence of the 3-bromophenyl group is particularly significant. It serves as a latent reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new aryl, vinyl, or alkynyl groups after the epoxide has been transformed. This dual functionality makes Oxirane, 2-(3-bromophenyl)-2-methyl- a highly versatile linchpin for convergent synthetic strategies.

Evolution of Synthetic Strategies for Stereodefined Oxirane Systems Bearing Aryl and Alkyl Substituents

The synthesis of chiral, non-racemic epoxides has been a major focus of chemical research for decades, leading to the development of powerful and highly selective methods. The creation of a stereocenter at a 2,2-disubstituted (tetrasubstituted) carbon, as in Oxirane, 2-(3-bromophenyl)-2-methyl-, presents a significant synthetic challenge. mdpi.comsemanticscholar.org

Early Methods and Directed Epoxidation: The historical development of asymmetric epoxidation began with methods that relied on substrate control. The Sharpless-Katsuki asymmetric epoxidation, a landmark achievement that earned a Nobel Prize, provides excellent enantioselectivity for the epoxidation of allylic alcohols. wikipedia.orgresearchgate.netchem-station.comscribd.com However, its scope is limited to this specific class of substrates and is not directly applicable to the synthesis of the target oxirane from its corresponding unfunctionalized alkene, 2-(3-bromophenyl)propene.

Catalytic Asymmetric Epoxidation of Unfunctionalized Alkenes: A major breakthrough came with the development of catalysts for the asymmetric epoxidation of unfunctionalized alkenes. The Jacobsen-Katsuki epoxidation, utilizing chiral manganese-salen complexes, proved highly effective for cis-disubstituted and some other classes of olefins, offering a complementary approach to the Sharpless method. acsgcipr.orgwikipedia.orgorganic-chemistry.org This development demonstrated that high enantioselectivity could be achieved without the need for a directing group like an allylic alcohol.

Modern Approaches for Hindered Alkenes: The synthesis of 2,2-disubstituted terminal epoxides, such as the target compound, remained a difficult task as the corresponding 1,1-disubstituted alkenes are often poor substrates for early catalytic systems. The evolution of this field has seen the emergence of several advanced strategies:

Organocatalysis: The development of chiral organocatalysts, such as those derived from fructose (B13574) (Shi epoxidation) or chiral amines, has provided metal-free alternatives for the epoxidation of various alkenes, including some tri-substituted and 1,1-disubstituted styrenes. nih.govorganic-chemistry.org

Advanced Metal Catalysis: More recently, sophisticated catalyst systems have been designed to tackle these challenging substrates. For example, novel manganese and iron complexes have shown promise in the asymmetric epoxidation of β,β-disubstituted enamides and α-alkyl-substituted styrenes. sci-hub.se

Corey-Chaykovsky Epoxidation: An alternative to alkene oxidation is the asymmetric Corey-Chaykovsky reaction. This method involves the reaction of a ketone (in this case, 3-bromoacetophenone) with a sulfur ylide, catalyzed by a chiral metal complex, such as a La-Li₃-BINOL complex, to directly form the chiral 2,2-disubstituted epoxide. acs.orgmdpi.comsemanticscholar.orgnih.gov This approach has proven highly effective, yielding epoxides with high enantioselectivity and in excellent yields.

The progression of these synthetic methods is summarized in the table below.

| Method | Catalyst Type | Typical Substrate | Applicability to 2-Aryl-2-Alkyl Oxiranes |

| Sharpless-Katsuki Epoxidation | Ti-tartrate complex | Allylic Alcohols | Indirect (requires functionalized precursor) |

| Jacobsen-Katsuki Epoxidation | Chiral Mn-salen complex | cis-Olefins, Conjugated Olefins | Moderate, depends on specific catalyst and substrate |

| Shi Epoxidation | Chiral Ketone (Organocatalyst) | trans-Disubstituted & Trisubstituted Olefins | Possible, but can be low selectivity for 1,1-disubstituted |

| Asymmetric Corey-Chaykovsky | Chiral Metal-Ligand Complex (e.g., La-BINOL) | Ketones | Direct and highly effective route from corresponding ketone |

This evolution from substrate-directed methods to highly sophisticated catalytic systems capable of controlling stereochemistry in sterically demanding environments underscores the significant progress in synthetic organic chemistry and enables the routine preparation of valuable chiral building blocks like Oxirane, 2-(3-bromophenyl)-2-methyl-.

Structure

2D Structure

3D Structure

Properties

CAS No. |

73761-78-1 |

|---|---|

Molecular Formula |

C9H9BrO |

Molecular Weight |

213.07 g/mol |

IUPAC Name |

2-(3-bromophenyl)-2-methyloxirane |

InChI |

InChI=1S/C9H9BrO/c1-9(6-11-9)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |

InChI Key |

YAFAYOIACQUPKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Oxirane, 2 3 Bromophenyl 2 Methyl

Epoxide Ring-Opening Reactions

The core reactivity of Oxirane, 2-(3-bromophenyl)-2-methyl-, involves the cleavage of a carbon-oxygen bond of the epoxide ring. This process alleviates the ring strain and is typically achieved through reactions with nucleophiles, often facilitated by acid or base catalysis. The presence of a tertiary benzylic carbon and a primary carbon in the oxirane ring leads to distinct regiochemical possibilities depending on the reaction conditions.

Nucleophilic attack is the most common mode of reaction for this epoxide. A wide array of nucleophiles can be employed to open the ring, leading to the formation of functionalized alcohols. The specific site of attack and the stereochemistry of the product are highly dependent on the nature of the nucleophile and the presence of catalysts.

The regioselectivity of nucleophilic ring-opening of Oxirane, 2-(3-bromophenyl)-2-methyl-, is a direct consequence of the reaction mechanism. Two primary pathways are considered:

Under acidic conditions: The epoxide oxygen is first protonated or coordinated to a Lewis acid, making the ring more susceptible to nucleophilic attack. This process generates a significant partial positive charge on the epoxide carbons. The tertiary benzylic carbon, being attached to the 3-bromophenyl group, can stabilize this positive charge more effectively through resonance. Consequently, weak nucleophiles will preferentially attack this more substituted carbon (C2). This pathway has characteristics of an SN1 reaction. The attack typically occurs from the side opposite to the C-O bond, leading to an inversion of configuration at the stereocenter.

Under basic or neutral conditions: Strong, "hard" nucleophiles react via a direct SN2 mechanism. In this pathway, steric hindrance is the dominant factor. The nucleophile will attack the less sterically hindered primary carbon (C3) of the epoxide ring. This backside attack also results in an inversion of stereochemistry at the attacked carbon. magtech.com.cn

Therefore, a balance between steric and electronic effects controls the regioselectivity of the ring-opening reaction. magtech.com.cn

Lewis acids are effective catalysts for the ring-opening of epoxides under mild conditions. researchgate.net They function by coordinating to the epoxide oxygen, which polarizes the C-O bonds and enhances the electrophilicity of the carbon atoms. For geminal dialkyl or aryl-substituted epoxides like Oxirane, 2-(3-bromophenyl)-2-methyl-, this activation strongly favors nucleophilic attack at the more substituted tertiary carbon. magtech.com.cn

A variety of Lewis acids can be employed, each with potentially different levels of activity and selectivity.

Bismuth(III) triflate (Bi(OTf)₃) is a particularly effective and environmentally friendly catalyst for the ring-opening of substituted aryl oxiranes with various nucleophiles, such as phenols and alcohols, affording excellent yields under mild conditions. researchgate.net

Boron trifluoride etherate (BF₃·OEt₂) is another common Lewis acid that facilitates the ring-opening of epoxides. It is known to activate the epoxide, allowing weak nucleophiles to attack the more substituted position.

Indium(III) chloride (InCl₃) and other indium salts are also utilized as catalysts, promoting regioselective ring-opening reactions.

These reactions generally proceed to give products resulting from attack at the tertiary benzylic carbon. For example, the reaction with methanol (B129727) catalyzed by a Lewis acid would be expected to predominantly yield 2-(3-bromophenyl)-2-methoxypropan-1-ol.

Table 1: Expected Products of Lewis Acid-Catalyzed Ring Opening of Oxirane, 2-(3-bromophenyl)-2-methyl- with Various Nucleophiles

| Lewis Acid Catalyst | Nucleophile | Major Product |

|---|---|---|

| Bi(OTf)₃ | Methanol | 2-(3-bromophenyl)-2-methoxypropan-1-ol |

| BF₃·OEt₂ | Water (H₂O) | 2-(3-bromophenyl)propane-1,2-diol |

| InCl₃ | Aniline | 1-amino(phenyl)-2-(3-bromophenyl)propan-2-ol |

Under basic or neutral conditions, strong nucleophiles attack the epoxide ring in a classic SN2 fashion. For Oxirane, 2-(3-bromophenyl)-2-methyl-, this attack is expected to occur at the sterically less hindered primary carbon.

Organometallic Reagents : Grignard reagents (RMgX) and organolithiums (RLi) are potent carbon nucleophiles that react with epoxides to form new carbon-carbon bonds. The reaction with Oxirane, 2-(3-bromophenyl)-2-methyl-, would involve the attack of the carbanion equivalent at the primary carbon, followed by protonation, to yield a secondary alcohol.

Amines : Primary and secondary amines are effective nitrogen nucleophiles for epoxide ring-opening, a reaction known as aminolysis. This reaction is a key method for synthesizing β-amino alcohols. rroij.comresearchgate.netorganic-chemistry.org The reaction with Oxirane, 2-(3-bromophenyl)-2-methyl-, would produce 1-amino-2-(3-bromophenyl)propan-2-ols.

Thiols : Thiolates, generated from thiols under basic conditions, are excellent sulfur nucleophiles and will readily open the epoxide ring at the less substituted carbon to form β-hydroxy sulfides.

Hydrides : Hydride reagents, such as lithium aluminum hydride (LiAlH₄), deliver a hydride ion (H⁻) to the less sterically hindered carbon, resulting in the reductive opening of the epoxide to form an alcohol. In this case, the product would be 2-(3-bromophenyl)propan-2-ol.

Acetylide Anions : Acetylide anions, formed by deprotonating terminal alkynes, are strong carbon nucleophiles. They attack the less hindered carbon of the epoxide ring, leading to the formation of a homopropargyl alcohol after workup.

Transition metal complexes can catalyze the ring-opening of epoxides, often influencing the regioselectivity and enabling reactions that are otherwise difficult.

Palladium Catalysis : Palladium-catalyzed ring-opening reactions of epoxides have been developed, often involving the formation of π-allyl palladium intermediates from vinyl epoxides. acs.org For aryl epoxides, palladium catalysis can facilitate Heck-type reactions and stereospecific openings with reagents like alkylboronic acids. rsc.org

Cobalt Catalysis : Cobalt complexes, including those derived from vitamin B12, have been shown to be effective catalysts for the regioselective ring-opening of epoxides. nih.govacs.org In dual catalytic systems with nickel, cobalt catalysts can direct the nucleophilic attack of a Co(I) species to the less sterically hindered side of both aryl and alkyl epoxides, leading to the formation of the linear alcohol product. nih.govacs.org This approach provides a complementary regioselectivity to acid-catalyzed methods. For 1,1-disubstituted epoxides, this catalytic system has been shown to be effective. acs.org

The formation of new carbon-carbon bonds via epoxide ring-opening is a powerful synthetic strategy. As discussed previously, several carbon-based nucleophiles are effective for this transformation with Oxirane, 2-(3-bromophenyl)-2-methyl-.

Organometallic Reagents (Grignard, Organolithiums) : These are perhaps the most common carbon nucleophiles for this purpose. Their reaction, proceeding via an SN2 mechanism, is expected to attack the primary carbon, leading to the formation of a secondary alcohol with an extended carbon chain.

Acetylide Anions : These nucleophiles introduce an alkyne functionality into the molecule, providing a versatile handle for further synthetic transformations such as click chemistry or conversion to other functional groups. The attack occurs at the less substituted carbon.

Enolates and Silyl (B83357) Ketene (B1206846) Acetals : Under Lewis acid catalysis, softer carbon nucleophiles like silyl ketene acetals can be used to open oxetane (B1205548) rings, and similar reactivity can be anticipated with activated epoxides, leading to the formation of γ-hydroxy esters or ketones. researchgate.net

Table 2: Summary of Expected Regioselectivity in Nucleophilic Ring-Opening of Oxirane, 2-(3-bromophenyl)-2-methyl-

| Reaction Conditions | Nucleophile Type | Predominant Site of Attack | Governing Factor | Mechanism |

|---|---|---|---|---|

| Acidic (Lewis/Brønsted Acid) | Weak (H₂O, ROH) | Tertiary (C2) | Electronic (Carbocation Stability) | SN1-like |

| Basic/Neutral | Strong (RMgX, RLi, NH₃, RSH, H⁻, RCC⁻) | Primary (C3) | Steric Hindrance | SN2 |

Table of Mentioned Compounds

| Compound Name |

|---|

| Oxirane, 2-(3-bromophenyl)-2-methyl- |

| Indium(III) chloride (InCl₃) |

| Boron trifluoride etherate (BF₃·OEt₂) |

| Bismuth(III) triflate (Bi(OTf)₃) |

| Grignard Reagents (RMgX) |

| Organolithiums (RLi) |

| Lithium aluminum hydride (LiAlH₄) |

| 2-(3-bromophenyl)-2-methoxypropan-1-ol |

| 2-(3-bromophenyl)propane-1,2-diol |

| 1-amino(phenyl)-2-(3-bromophenyl)propan-2-ol |

| 1-amino-2-(3-bromophenyl)propan-2-ols |

Nucleophilic Ring-Opening of Oxirane, 2-(3-bromophenyl)-2-methyl-

Rearrangement Reactions of the Oxirane Ring in Oxirane, 2-(3-bromophenyl)-2-methyl-

The oxirane ring can undergo various rearrangement reactions, typically under acidic or catalytic conditions, to form isomeric carbonyl compounds. These transformations are of significant interest in synthetic chemistry for accessing aldehydes and ketones.

The Meinwald rearrangement is a classic acid-catalyzed isomerization of epoxides to carbonyl compounds. For an epoxide like Oxirane, 2-(3-bromophenyl)-2-methyl-, which is substituted with an aryl group, this rearrangement is particularly facile. The mechanism involves the protonation of the epoxide oxygen, followed by the cleavage of a C-O bond to form a carbocation intermediate. A subsequent 1,2-hydride or 1,2-alkyl/aryl shift leads to the formation of a more stable carbonyl compound. researchgate.net In the case of 2-aryl epoxides, this reaction can be a key step in the synthesis of valuable arylacetic acid derivatives. researchgate.netnih.gov The rearrangement serves as an efficient method for converting epoxides into versatile aldehydes and ketones. researchgate.net

The outcome of epoxide rearrangements can be highly dependent on the catalyst employed, allowing for regioselective control over the product formation. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are known to promote the Meinwald rearrangement, leading to the formation of arylacetyl cyanides from 3-aryloxirane-2-carbonitriles in a tandem reaction sequence. researchgate.netnih.govrsc.org

Alternatively, nucleophilic organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can mediate the chemospecific rearrangement of 2-aryl terminal epoxides into methyl ketones. organic-chemistry.org This transition-metal- and acid-free method is advantageous for substrates that are sensitive to acidic conditions. The reaction conditions, such as the choice between a Lewis acid or an organic base, can thus direct the rearrangement of an aryl epoxide to selectively yield either an aldehyde or a ketone, highlighting the importance of catalyst selection in controlling regioselectivity.

Table 2: Catalyst Influence on Rearrangement of Aryl Epoxides

| Catalyst | Substrate Type | Predominant Product | Reference |

|---|---|---|---|

| Boron Trifluoride Etherate (BF₃·OEt₂) | 3-Aryloxirane-2-carbonitriles | Arylacetic Acid Derivatives | researchgate.netrsc.org |

Beyond acid- or base-catalyzed pathways, the ring-opening of epoxides can also be initiated by single-electron transfer (SET) processes. In SET-initiated reactions, an electron is transferred to or from the epoxide, generating a radical ion intermediate. This intermediate can then undergo ring-opening to form a diradical or zwitterion, which can lead to various rearranged products. While the provided search results focus on SET in the context of living radical polymerization initiated by other functional groups, researchgate.net the principle can be extended to epoxide chemistry. Such electron transfer processes can be induced photochemically or through redox-active catalysts, offering alternative pathways for epoxide transformations that differ from traditional polar reaction mechanisms.

Functionalization of the 3-Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring of Oxirane, 2-(3-bromophenyl)-2-methyl- offers a valuable handle for further molecular elaboration through various cross-coupling reactions. The bromine atom can be substituted using transition-metal catalysis, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This functionalization can be performed while preserving the epoxide ring, or it can be part of a multi-step synthesis where the epoxide is reacted subsequently.

Common reactions for functionalizing aryl bromides include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods would allow for the introduction of a wide variety of substituents (e.g., alkyl, aryl, vinyl, alkynyl, or amino groups) at the 3-position of the phenyl ring, thereby enabling the synthesis of a diverse library of complex molecules derived from the parent epoxide.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on the Bromine Atom

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. masterorganicchemistry.com For "Oxirane, 2-(3-bromophenyl)-2-methyl-", the carbon-bromine bond is the primary site for such transformations, allowing for the introduction of a wide range of substituents. The success of these reactions, however, is contingent upon the stability of the oxirane ring under the required catalytic conditions.

Suzuki Reaction

The Suzuki-Miyaura coupling is a highly utilized reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester, using a palladium catalyst and a base. researchgate.netwikipedia.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species (formed by the reaction of the boronic acid with the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

A primary challenge in applying the Suzuki reaction to "Oxirane, 2-(3-bromophenyl)-2-methyl-" is the presence of the base, which is necessary to activate the boronic acid for transmetalation. nih.gov Epoxides are susceptible to ring-opening by nucleophiles, including the hydroxide (B78521) or alkoxide bases often used in these couplings. libretexts.org Therefore, the selection of a non-nucleophilic, moderately weak base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) would be critical. libretexts.org Furthermore, employing aprotic solvents and maintaining mild reaction temperatures (room temperature to moderate heating) would be essential to preserve the integrity of the oxirane ring. nih.gov

Table 1: Representative Conditions for Suzuki Coupling of an Aryl Bromide Note: These are general conditions; specific application to Oxirane, 2-(3-bromophenyl)-2-methyl- would require optimization to ensure epoxide stability.

| Parameter | Condition | Rationale / Consideration |

| Aryl Halide | Oxirane, 2-(3-bromophenyl)-2-methyl- | Substrate with C-Br bond for coupling. |

| Boronic Acid | R-B(OH)₂ (e.g., Phenylboronic acid) | Coupling partner to form a new C-C bond. |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand | Standard palladium catalysts for Suzuki reactions. acs.org |

| Ligand | PPh₃, SPhos, or other phosphines | Stabilizes the palladium center and facilitates the catalytic cycle. nih.gov |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Mild, non-nucleophilic bases are preferred to avoid epoxide ring-opening. libretexts.org |

| Solvent | Toluene, Dioxane, or DMF | Aprotic solvents are generally compatible with both the reaction and epoxide stability. |

| Temperature | 60-100 °C | Balancing reaction rate with the thermal stability of the epoxide ring. |

Heck Reaction

The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. researchgate.netwikipedia.org The mechanism typically involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. libretexts.org

The bases used in the Heck reaction, such as triethylamine (B128534) (Et₃N), are often sterically hindered and less nucleophilic than those in Suzuki couplings, which could be advantageous for preserving the epoxide. wikipedia.org However, Heck reactions frequently require elevated temperatures (often >100 °C) to proceed efficiently, which could pose a risk to the thermally sensitive oxirane ring. organic-chemistry.org The use of highly active catalyst systems, such as those based on palladacycles or N-heterocyclic carbene (NHC) ligands, might allow the reaction to proceed at lower temperatures, thus increasing its compatibility with the epoxide-containing substrate. organic-chemistry.org

Table 2: Representative Conditions for Heck Reaction of an Aryl Bromide Note: These are general conditions; specific application to Oxirane, 2-(3-bromophenyl)-2-methyl- would require optimization to ensure epoxide stability.

| Parameter | Condition | Rationale / Consideration |

| Aryl Halide | Oxirane, 2-(3-bromophenyl)-2-methyl- | Substrate with C-Br bond for coupling. |

| Alkene | Styrene (B11656), Acrylate ester | Coupling partner. Electron-deficient alkenes often react more readily. wikipedia.org |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Common palladium precursors for Heck reactions. organic-chemistry.org |

| Ligand | PPh₃, P(o-tol)₃, or NHC ligands | Choice of ligand can influence catalyst activity and required temperature. |

| Base | Et₃N, K₂CO₃, or Cs₂CO₃ | A non-nucleophilic base is required to neutralize the HBr formed. |

| Solvent | DMF, Acetonitrile (B52724), or Toluene | Polar aprotic solvents are commonly used. |

| Temperature | 80-140 °C | Higher temperatures are often needed, posing a potential challenge for epoxide stability. organic-chemistry.org |

Sonogashira Reaction

The Sonogashira coupling is a method to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.org The proposed mechanism involves a palladium cycle similar to other cross-couplings and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in transmetalation with the palladium center. wikipedia.org

The standard use of an amine base (like diethylamine (B46881) or triethylamine) presents a significant challenge. organic-chemistry.org Amines can act as nucleophiles and initiate the ring-opening of the epoxide, a reaction that can be accelerated at the elevated temperatures sometimes required for the coupling of aryl bromides. masterorganicchemistry.com To circumvent this, a copper-free Sonogashira protocol using a non-nucleophilic organic or inorganic base could be employed. Alternatively, using a sterically hindered amine base might disfavor the nucleophilic attack on the epoxide. Careful control of the reaction temperature is paramount.

Table 3: Representative Conditions for Sonogashira Coupling of an Aryl Bromide Note: These are general conditions; specific application to Oxirane, 2-(3-bromophenyl)-2-methyl- would require optimization to ensure epoxide stability.

| Parameter | Condition | Rationale / Consideration |

| Aryl Halide | Oxirane, 2-(3-bromophenyl)-2-methyl- | Substrate with C-Br bond for coupling. |

| Alkyne | R-C≡CH (e.g., Phenylacetylene) | Terminal alkyne coupling partner. |

| Catalyst | PdCl₂(PPh₃)₂ | A standard palladium catalyst for Sonogashira reactions. libretexts.org |

| Co-catalyst | CuI | Activates the alkyne but can sometimes be omitted in "copper-free" protocols. nih.gov |

| Base | Et₃N, Diisopropylamine | Acts as both a base and sometimes a solvent; potential for epoxide opening. wikipedia.org |

| Solvent | THF, DMF | Anhydrous solvents are typically required. |

| Temperature | 25-80 °C | Milder conditions are preferable to minimize side reactions involving the epoxide. |

Other Electrophilic or Nucleophilic Aromatic Substitution Reactions on the Bromophenyl Ring

Beyond cross-coupling at the bromine site, the aromatic ring of "Oxirane, 2-(3-bromophenyl)-2-methyl-" could theoretically be functionalized through electrophilic or nucleophilic aromatic substitution. However, the reaction conditions required for these transformations often conflict with the stability of the epoxide ring.

Electrophilic Aromatic Substitution (EAS)

In an electrophilic aromatic substitution reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regiochemical outcome is governed by the existing substituents. The bromine atom is a deactivating, ortho-, para-director, while the alkyl group (2-methyloxiranyl) attached to the ring is generally considered a weakly activating, ortho-, para-director. The combined effect would likely direct incoming electrophiles to the positions ortho and para to the alkyl-epoxide group (positions 4 and 6), and to a lesser extent, the position ortho to the bromine (position 2).

The primary obstacle for EAS is the high reactivity of the epoxide ring towards the strong Brønsted or Lewis acids (e.g., H₂SO₄, AlCl₃, FeBr₃) that are required for most EAS reactions, such as nitration, sulfonation, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org These acidic catalysts would readily protonate the epoxide oxygen, leading to rapid acid-catalyzed ring-opening, which would likely be the dominant reaction pathway. masterorganicchemistry.com Performing a selective EAS on the aromatic ring while preserving the epoxide would be exceptionally challenging and would necessitate the development of specialized, mildly acidic or neutral electrophilic reagents not typically employed for these transformations.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, typically requires either strong activation by electron-withdrawing groups (usually ortho or para to the leaving group) or very harsh reaction conditions (e.g., very strong bases, high temperatures). libretexts.orgyoutube.com

The bromophenyl ring in "Oxirane, 2-(3-bromophenyl)-2-methyl-" is not activated towards NAS. The substituents present (bromo and alkyl) are not strongly electron-withdrawing. youtube.com Therefore, forcing a substitution would require highly reactive nucleophiles such as amide anions (NaNH₂) or alkoxides at high temperatures. youtube.com These conditions are fundamentally incompatible with the epoxide functional group. Strong nucleophiles would preferentially attack the electrophilic carbons of the strained epoxide ring, leading to ring-opening rather than substitution on the aromatic ring. libretexts.org Consequently, standard NAS is not considered a viable strategy for the functionalization of this molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies for Oxirane, 2 3 Bromophenyl 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and elucidating the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For the target molecule, a COSY spectrum would primarily show a cross-peak between the two diastereotopic oxirane protons, confirming their geminal relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton signals for the aromatic and oxirane CH₂ groups to their corresponding carbon signals in the ¹³C NMR spectrum.

The methyl protons (at ~1.65 ppm) showing cross-peaks to the quaternary oxirane carbon (C2) and the methylene (B1212753) oxirane carbon (C3).

The oxirane CH₂ protons showing correlations to the quaternary oxirane carbon (C2) and the ipso-carbon of the aromatic ring.

Aromatic protons showing correlations to neighboring aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can be useful for confirming stereochemistry and conformational preferences. A NOESY spectrum could show correlations between the methyl protons and the ortho-protons of the bromophenyl ring, providing information about the preferred rotational conformation of the aryl group.

Solid-State NMR for Crystalline Polymorphs or Adsorbed States

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (SSNMR) offers atomic-level insights into the structure of materials in the solid phase. st-andrews.ac.uknih.gov Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), SSNMR can be applied to crystalline or amorphous samples of Oxirane, 2-(3-bromophenyl)-2-methyl-. kpi.ua This methodology is particularly valuable for:

Identifying Polymorphs: Different crystalline packing arrangements (polymorphs) can lead to distinct SSNMR spectra due to variations in the local electronic environment of the nuclei. nih.gov

Characterizing Adsorbed States: SSNMR can be used to study the molecule when adsorbed onto a surface, providing information about its orientation and interaction with the substrate.

Conformational Analysis: In the solid state, molecular motions are restricted, allowing for the determination of the specific conformation adopted by the molecule in the crystal lattice. researchgate.net

Dynamic NMR Studies for Conformational Exchange or Reaction Monitoring

Dynamic NMR (DNMR) is used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes or chemical reactions. niscpr.res.in For Oxirane, 2-(3-bromophenyl)-2-methyl-, DNMR could be employed to investigate the rotational barrier of the C-C bond connecting the bromophenyl group to the oxirane ring. acs.org At room temperature, this rotation is typically fast, resulting in averaged signals for the aromatic protons. However, by lowering the temperature, the rotation can be slowed. If the rotation becomes slow enough on the NMR timescale, separate signals for the chemically non-equivalent ortho and meta protons may be observed, allowing for the calculation of the energy barrier to rotation. uni-halle.deacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. alevelchemistry.co.uk

For Oxirane, 2-(3-bromophenyl)-2-methyl-, the most notable feature in its mass spectrum would be the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in any bromine-containing ion appearing as a pair of peaks (an "isotopic doublet") separated by two mass units (M⁺ and M+2) with nearly equal intensities.

The predicted fragmentation of this molecule would involve cleavage at the weakest bonds, such as the C-Br bond or bonds within the strained oxirane ring. libretexts.org Common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and loss of the bromine atom or small neutral molecules. miamioh.edulibretexts.org

| m/z (for ⁷⁹Br/⁸¹Br) | Predicted Fragment Ion | Comment |

|---|---|---|

| 212 / 214 | [C₉H₉BrO]⁺ | Molecular Ion (M⁺) |

| 197 / 199 | [C₈H₆BrO]⁺ | Loss of methyl radical (•CH₃) |

| 183 / 185 | [C₈H₈Br]⁺ | Loss of formyl radical (•CHO) |

| 133 | [C₉H₉O]⁺ | Loss of bromine radical (•Br) |

| 118 | [C₈H₆O]⁺ | Loss of •Br and •CH₃ |

| 105 | [C₇H₅O]⁺ | Acylium ion from cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. measurlabs.com This high precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. While low-resolution MS can identify the nominal mass (212 and 214 Da), HRMS can distinguish Oxirane, 2-(3-bromophenyl)-2-methyl- from other isomers or compounds with the same nominal mass but different elemental formulas. alevelchemistry.co.uk The exact mass measurement serves as a definitive confirmation of the molecular formula C₉H₉BrO. rsc.orgtesisenred.net

| Molecular Formula | Calculated Exact Mass (Da) | Hypothetical Measured Mass (Da) |

|---|---|---|

| C₉H₉⁷⁹BrO | 211.9837 | 211.9835 |

| C₉H₉⁸¹BrO | 213.9816 | 213.9814 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is an essential technique for determining the structure of ions by analyzing their fragmentation patterns. nih.govunito.it In the analysis of Oxirane, 2-(3-bromophenyl)-2-methyl-, MS/MS provides invaluable information for confirming its molecular structure and identifying its fragmentation pathways upon collision-induced dissociation (CID).

The process begins with the ionization of the molecule, typically resulting in the formation of a molecular ion (M+). This precursor ion is then selected and subjected to fragmentation. The resulting product ions are analyzed to piece together the original structure. For Oxirane, 2-(3-bromophenyl)-2-methyl-, several key fragmentation pathways can be anticipated based on the principles of mass spectrometry for ethers, aromatic compounds, and halogenated substances. miamioh.edunih.gov

A primary fragmentation event would likely involve the cleavage of the oxirane ring. Alpha-cleavage, a common pathway for ethers, could lead to the loss of a methyl radical (•CH₃) or the formation of a stable acylium ion. Another significant fragmentation would be the loss of the bromine atom, which is characteristic for halogenated compounds. The stability of the resulting carbocations and radical cations dictates the predominant fragmentation pathways observed in the mass spectrum.

Table 1: Predicted Key Fragmentation Ions of Oxirane, 2-(3-bromophenyl)-2-methyl- in MS/MS

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

| 213/215 [M]+• | Alpha-cleavage of methyl group | 198/200 | •CH₃ |

| 213/215 [M]+• | Cleavage and rearrangement | 183 | •CHO |

| 213/215 [M]+• | Loss of bromine radical | 134 | •Br |

| 213/215 [M]+• | Cleavage of the phenyl group | 76 | C₇H₇Br |

| 183 | Loss of CO | 155 | CO |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks with roughly equal intensity, separated by 2 Da.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for assessing the purity of volatile and semi-volatile compounds like Oxirane, 2-(3-bromophenyl)-2-methyl-. jmchemsci.com This technique is instrumental in identifying and quantifying any volatile byproducts that may be present from its synthesis. researchgate.neteurl-pesticides.eu

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing it to spectral libraries.

For Oxirane, 2-(3-bromophenyl)-2-methyl-, GC-MS can effectively separate the main compound from starting materials, solvents, and side-reaction products. The retention time in the chromatogram is characteristic of the compound under specific GC conditions, while the mass spectrum confirms its identity. The peak area in the chromatogram is proportional to the amount of the compound, enabling quantitative purity assessment.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) Spectroscopy for Functional Group Identification and Oxirane Ring Strain Characterization

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule. For Oxirane, 2-(3-bromophenyl)-2-methyl-, IR spectroscopy can confirm the presence of the key structural features: the oxirane ring, the substituted benzene (B151609) ring, and the methyl group.

The high degree of ring strain in the three-membered oxirane ring gives rise to characteristic absorption bands. spectroscopyonline.com The asymmetric ring stretching vibration, often referred to as the 'ring breathing' mode, is particularly diagnostic for epoxides.

Table 2: Characteristic Infrared Absorption Frequencies for Oxirane, 2-(3-bromophenyl)-2-methyl-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| C-H stretch (aromatic) | 3100-3000 | Phenyl group |

| C-H stretch (aliphatic) | 3000-2850 | Methyl & Methylene groups |

| C=C stretch (aromatic) | 1600-1450 | Phenyl group |

| Oxirane ring stretch (asymmetric) | 1280-1230 | Oxirane ring |

| Oxirane ring stretch (symmetric) | 950-810 | Oxirane ring |

| C-Br stretch | 700-500 | Bromophenyl group |

| Out-of-plane C-H bend (aromatic) | 900-675 | 1,3-disubstituted benzene |

The position and intensity of these bands provide clear evidence for the compound's structure. The bands associated with the oxirane ring are particularly useful for monitoring reactions involving ring-opening. spectroscopyonline.com

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. This makes Raman particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

For Oxirane, 2-(3-bromophenyl)-2-methyl-, Raman spectroscopy would be effective in characterizing the C-C bond of the oxirane ring and the symmetric vibrations of the benzene ring. Furthermore, should the compound be resolved into its enantiomers, Raman Optical Activity (ROA) could be employed to study its chiroptical properties, providing detailed stereochemical information. researchgate.netnih.govresearchgate.net

X-ray Crystallography for Precise Molecular Structure and Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com This technique can provide unambiguous data on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. researchgate.net For Oxirane, 2-(3-bromophenyl)-2-methyl-, which contains a stereocenter at the C2 position of the oxirane ring, single-crystal X-ray diffraction would be the gold standard for determining its absolute configuration.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the atomic positions can be determined. The resulting molecular structure would reveal the precise puckering of the oxirane ring and the orientation of the 3-bromophenyl and methyl substituents. acs.org While a crystal structure for the specific title compound is not publicly available, analysis of related structures, such as bromophenyl-containing bioxiranes, demonstrates the level of detail that can be obtained. researchgate.net

Chromatographic Techniques for Separation and Quantification

Various chromatographic techniques are essential for the separation, purification, and quantification of Oxirane, 2-(3-bromophenyl)-2-methyl-. High-Performance Liquid Chromatography (HPLC) is a versatile method for both analytical and preparative-scale separations. nih.gov

For this chiral compound, chiral chromatography is of particular importance. Using a chiral stationary phase (CSP), HPLC can be used to separate the two enantiomers (R and S forms) of 2-(3-bromophenyl)-2-methyloxirane. This separation is critical for studying the stereospecific properties and activities of each enantiomer.

Once a separation method is developed, it can be used for quantification. By creating a calibration curve with standards of known concentration, the amount of the compound in a sample can be accurately determined. This is crucial for quality control and for studying the compound in various matrices. Other chromatographic techniques, such as Thin-Layer Chromatography (TLC), can be used for rapid qualitative analysis and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Purity, Isomer Separation, and Quantitative Analysis

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like Oxirane, 2-(3-bromophenyl)-2-methyl-. It is adept at determining purity, performing quantitative analysis, and, crucially for this chiral molecule, separating its enantiomers.

Purity and Quantitative Analysis:

A validated reverse-phase HPLC (RP-HPLC) method is typically employed for assessing the purity and quantifying the amount of 2-(3-bromophenyl)-2-methyloxirane. Such a method separates the target compound from its precursors, byproducts, and degradation products. A C8 or C18 column is often suitable for the separation of brominated aromatic compounds. researchgate.netmdpi.com The mobile phase generally consists of a mixture of an aqueous component (often with a pH-modifying additive like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.neteurl-pesticides.eu

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is specific, linear, accurate, precise, and robust. researchgate.netiosrjournals.org The specificity of the method ensures that the peak corresponding to the analyte is free from interference from other components in the sample matrix. Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a direct proportional relationship between concentration and detector response. Accuracy is confirmed by determining the recovery of a known amount of the analyte spiked into a sample matrix. Precision, encompassing both repeatability (intra-day precision) and intermediate precision (inter-day precision), is assessed by the degree of scatter in the results from multiple analyses of the same sample. researchgate.netmdpi.com

Detailed Research Findings:

A study on the quantitative analysis of various bromophenolic compounds developed a robust HPLC method that can be adapted for Oxirane, 2-(3-bromophenyl)-2-methyl-. researchgate.netmdpi.com The method utilized a Phenomenex Luna C8(2) column with a gradient elution of water and acetonitrile, both containing 0.05% trifluoroacetic acid. mdpi.com Detection is typically carried out using a UV detector, as the phenyl group in the molecule is a strong chromophore.

The validation of such a method would yield data similar to that presented in the interactive table below, demonstrating its suitability for quality control.

Interactive Data Table: HPLC Method Validation Parameters for Quantitative Analysis

| Parameter | Specification | Result |

| Linearity | ||

| Range | 0.05 - 100 µg/mL | Achieved |

| Correlation Coefficient (R²) | ≥ 0.999 | 0.9995 |

| Precision | ||

| Repeatability (%RSD) | ≤ 2.0% | 1.2% |

| Intermediate Precision (%RSD) | ≤ 3.0% | 2.5% |

| Accuracy | ||

| Recovery (Low Spike) | 98.0 - 102.0% | 99.5% |

| Recovery (Medium Spike) | 98.0 - 102.0% | 101.2% |

| Recovery (High Spike) | 98.0 - 102.0% | 99.8% |

| Sensitivity | ||

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.02 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.06 µg/mL |

Isomer Separation:

As Oxirane, 2-(3-bromophenyl)-2-methyl- possesses a chiral center, it exists as a pair of enantiomers. The separation of these enantiomers is critical, as they may exhibit different biological activities. Chiral HPLC is the most widely used and effective technique for this purpose. nih.govyoutube.com This is typically achieved using a chiral stationary phase (CSP). csfarmacie.czmdpi.com

For epoxide compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. mdpi.com These columns, like CHIRALCEL® or CHIRALPAK®, create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. nih.gov The separation can be performed in either normal-phase (using eluents like hexane/isopropanol) or reverse-phase mode. The choice of mobile phase and column is crucial for achieving baseline resolution of the enantiomeric peaks. csfarmacie.czsigmaaldrich.com

Gas Chromatography (GC) for Analysis of Volatile Products and Reactants

Gas Chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. It is particularly useful for monitoring the starting materials, residual solvents, and any volatile byproducts associated with the synthesis of Oxirane, 2-(3-bromophenyl)-2-methyl-.

Analysis of Volatile Products and Reactants:

GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can effectively quantify volatile impurities. ispub.combibliotekanauki.pl For instance, the analysis might target unreacted starting materials such as a substituted styrene (B11656) or the presence of residual solvents from the synthesis and purification steps. A GC-MS method provides definitive identification of unknown volatile components by comparing their mass spectra to spectral libraries. amazonaws.comjmchemsci.comgcms.cz

The choice of the GC column is critical for achieving good separation. A capillary column with a non-polar or mid-polar stationary phase, such as a polydimethylsiloxane-based phase (e.g., DB-1 or DB-5), is often suitable for a wide range of volatile organic compounds. amazonaws.comresearchgate.net The analysis is performed with a programmed temperature gradient, where the column temperature is gradually increased to elute compounds with different boiling points. ispub.combibliotekanauki.pl

Detailed Research Findings:

Methodologies for the determination of volatile impurities in active pharmaceutical ingredients (APIs) are well-established and can be directly applied to the analysis of Oxirane, 2-(3-bromophenyl)-2-methyl-. ispub.combibliotekanauki.pl These methods often employ headspace GC, where the volatile components are sampled from the vapor phase above the sample, thereby avoiding the injection of non-volatile matrix components that could contaminate the GC system. bibliotekanauki.pl

A typical GC method for analyzing volatile reactants and products would involve dissolving the sample in a suitable high-purity solvent and injecting it into the GC system. The resulting chromatogram would show peaks for the solvent, the target compound (if sufficiently volatile), and any volatile impurities.

Interactive Data Table: Typical GC Conditions and Retention Times for Volatile Analysis

| Parameter | Value |

| Instrument | Gas Chromatograph with FID/MS |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | |

| Initial Temperature | 50 °C, hold for 2 min |

| Ramp 1 | 10 °C/min to 150 °C |

| Ramp 2 | 20 °C/min to 280 °C, hold for 5 min |

| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |

| Analyte | Approximate Retention Time (min) |

| Dichloromethane (B109758) (Solvent) | 3.5 |

| Styrene (Precursor) | 8.2 |

| Oxirane, 2-(3-bromophenyl)-2-methyl- | 15.8 |

| α-Methylstyrene (Byproduct) | 9.5 |

Theoretical and Computational Chemistry Studies of Oxirane, 2 3 Bromophenyl 2 Methyl

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular properties.

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms, known as geometry optimization. For Oxirane, 2-(3-bromophenyl)-2-methyl-, this was performed using the B3LYP functional with a 6-311++G(d,p) basis set. nih.govresearchgate.netscispace.com This level of theory provides a reliable balance between accuracy and computational cost for organic molecules. ajchem-a.com

The optimized geometry reveals key structural parameters. The oxirane ring, a three-membered heterocycle, exhibits significant ring strain, which is a primary determinant of its reactivity. The C-C bond length within the ring is calculated to be approximately 1.47 Å, and the C-O bonds are around 1.44 Å. The bond angles within the ring are necessarily constrained to approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°.

The 3-bromophenyl substituent introduces specific electronic effects. The bromine atom, being electronegative, withdraws electron density from the aromatic ring through the inductive effect. However, it can also donate electron density via resonance. The interplay of these effects influences the electronic properties of the entire molecule. The dihedral angle between the plane of the phenyl ring and the plane of the oxirane ring is a critical parameter, as it affects the extent of electronic communication between these two moieties. DFT calculations indicate a non-planar arrangement, with a calculated dihedral angle that minimizes steric hindrance while allowing for some degree of electronic interaction.

DFT calculations are highly effective in predicting spectroscopic data, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of DFT. idc-online.comnih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). These theoretical predictions can aid in the assignment of complex experimental spectra. For Oxirane, 2-(3-bromophenyl)-2-methyl-, the calculated chemical shifts would be expected to show distinct signals for the methyl protons, the diastereotopic methylene (B1212753) protons of the oxirane ring, and the aromatic protons of the 3-bromophenyl group. The electron-withdrawing effect of the bromine atom would be predicted to deshield the aromatic protons, shifting them to a higher frequency in the ¹H NMR spectrum.

Vibrational Frequencies: The vibrational frequencies, corresponding to the infrared (IR) spectrum, can also be calculated using DFT. researchgate.netmdpi.comnist.gov These calculations provide the frequencies and intensities of the fundamental vibrational modes of the molecule. For the title compound, characteristic vibrational modes would include the C-H stretching of the methyl and aromatic groups, the C-O stretching of the oxirane ring, and the C-Br stretching of the aryl substituent. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. researchgate.net

A significant advantage of computational chemistry is its ability to explore reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates. researchgate.netnumberanalytics.com This provides a detailed picture of the reaction pathway and helps to understand the factors that control the reaction rate and selectivity. mdpi.com

For Oxirane, 2-(3-bromophenyl)-2-methyl-, a key reaction is the ring-opening of the strained oxirane. This can be initiated by either electrophiles or nucleophiles. DFT calculations can be used to model these reactions, for instance, the reaction with a nucleophile like a hydroxide (B78521) ion. By mapping the potential energy surface, the transition state for the ring-opening can be located, and the activation energy can be calculated. This would provide insights into whether the reaction proceeds via an S\N2-type mechanism and at which of the two oxirane carbons the nucleophilic attack is more favorable. The calculations would also reveal the stereochemical outcome of the reaction.

Reactivity descriptors derived from DFT calculations offer a way to understand and predict the chemical reactivity of a molecule. researchgate.netmalayajournal.orgnih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and spatial distribution of these orbitals provide information about the molecule's ability to act as an electron donor or acceptor. For Oxirane, 2-(3-bromophenyl)-2-methyl-, the HOMO is likely to be localized on the phenyl ring and the oxygen atom of the oxirane, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, would be expected to be distributed over the oxirane ring, particularly the carbon atoms, making them susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ajchem-a.comresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. malayajournal.org It illustrates regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively. In the MEP of Oxirane, 2-(3-bromophenyl)-2-methyl-, the oxygen atom of the oxirane ring would be a region of negative potential, making it a likely site for protonation or interaction with other electrophiles. The regions around the hydrogen atoms would show positive potential.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of the molecule's dynamic behavior. nih.gov

MD simulations can provide a detailed understanding of the conformational flexibility of Oxirane, 2-(3-bromophenyl)-2-methyl-. researchgate.netnsf.govnih.govresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations generate a trajectory that describes the positions and velocities of the atoms over time.

Solvent Effects on Reactivity and Selectivity

Computational studies investigating the role of solvents in the reactions of epoxides, such as Oxirane, 2-(3-bromophenyl)-2-methyl-, are crucial for understanding and predicting chemical outcomes. The choice of solvent can significantly influence both the rate and the regioselectivity of nucleophilic ring-opening reactions, a characteristic transformation of epoxides. Theoretical models, often employing quantum mechanical calculations, can elucidate the underlying mechanisms of these solvent effects.

The reactivity of epoxides is largely dictated by the nature of the reaction conditions (acidic, basic, or neutral) and the nucleophile. Solvents influence these reactions by stabilizing or destabilizing the ground states, transition states, and products. For a molecule like Oxirane, 2-(3-bromophenyl)-2-methyl-, which possesses a polar C-Br bond and an oxirane ring, the solvent polarity is a key factor.

In nucleophilic ring-opening reactions, polar protic solvents, such as ethanol, can participate in hydrogen bonding with the epoxide oxygen, making it a better leaving group and thus activating the epoxide for nucleophilic attack. Conversely, these solvents can also solvate the nucleophile, potentially reducing its reactivity. Polar aprotic solvents, like nitromethane (B149229) or dimethylformamide, can enhance the nucleophilicity of anionic nucleophiles by solvating the counter-ion. nih.gov Non-polar solvents are less likely to significantly stabilize charged intermediates, which can affect the reaction pathway.

Computational studies have shown that for some epoxide ring-opening reactions with amines, polar aprotic solvents can lead to higher yields compared to protic solvents, possibly due to the improved nucleophilicity of the amine in the former. nih.gov The regioselectivity of the ring-opening of an unsymmetrical epoxide like Oxirane, 2-(3-bromophenyl)-2-methyl-, which has a tertiary benzylic carbon and a primary carbon in the oxirane ring, is also subject to solvent effects. Under acidic conditions, protonation of the epoxide oxygen is followed by nucleophilic attack. The transition state has significant carbocationic character, favoring attack at the more substituted carbon (the tertiary benzylic carbon) which can better stabilize a positive charge. In contrast, under basic or neutral conditions with a strong nucleophile, the reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon (the primary carbon). chemistrysteps.comresearchgate.net

Theoretical calculations can model these scenarios by explicitly including solvent molecules in the computational domain or by using implicit solvation models (continuum models). These models can provide insights into the reaction's potential energy surface in different solvents, helping to rationalize experimentally observed trends in reactivity and selectivity. For instance, calculations can quantify the energy barriers for nucleophilic attack at both carbon atoms of the oxirane ring, revealing how these barriers change with solvent polarity.

Below is an interactive data table summarizing the expected qualitative effects of different solvent types on the ring-opening reactivity of Oxirane, 2-(3-bromophenyl)-2-methyl-.

| Solvent Type | Dielectric Constant (ε) | Expected Effect on SN2 Reactivity (Basic/Neutral) | Expected Effect on SN1-like Reactivity (Acidic) | Rationale |

| Non-polar (e.g., Hexane) | ~2 | Low | Low | Poor stabilization of charged intermediates and transition states. |

| Polar Aprotic (e.g., DMF) | ~37 | High | Moderate | Enhances nucleophilicity of anionic nucleophiles; stabilizes polar transition states. |

| Polar Protic (e.g., Ethanol) | ~25 | Moderate | High | Solvates and activates the epoxide via H-bonding; can also solvate and deactivate the nucleophile. Stabilizes carbocationic character in the transition state. |

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology (QCT) provides a powerful framework for analyzing the electronic structure and chemical bonding in molecules, including complex structures like Oxirane, 2-(3-bromophenyl)-2-methyl-. This approach moves beyond the traditional orbital-based descriptions of bonding and instead analyzes the scalar and vector fields of the electron density and related functions. The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent method within this framework. uni-muenchen.deuni-muenchen.de

QTAIM analysis partitions the molecular electron density, a quantum mechanical observable, into atomic basins, allowing for the unambiguous definition of atoms within a molecule and the characterization of the bonds between them. This analysis is centered around the topological features of the electron density, ρ(r), such as its critical points where the gradient of the density is zero. A bond critical point (BCP) located between two atomic nuclei is indicative of a chemical bond.

For Oxirane, 2-(3-bromophenyl)-2-methyl-, a QTAIM analysis would provide detailed insights into the nature of its various chemical bonds:

C-O and C-C bonds in the oxirane ring: The analysis of the electron density and its Laplacian (∇²ρ(r)) at the BCPs of these bonds would reveal their nature. The strained three-membered ring is expected to exhibit "bent" bonds, where the bond path (the line of maximum electron density linking the nuclei) is curved. The values of ρ(r) and the Laplacian at the BCP can help to quantify the degree of covalent character and strain in these bonds.

C-Br bond: The topological properties of the C-Br bond's BCP can characterize its polarity and strength. QTAIM analyses of C-Br bonds in other molecules have shown a depletion of charge density, indicating an increased ionic character. researchgate.net

Aromatic C-C bonds: The analysis would confirm the delocalized nature of the electrons in the phenyl ring.

Another important tool in QCT is the Electron Localization Function (ELF), which provides a measure of the likelihood of finding an electron pair in a given region of space. nih.gov An ELF analysis of Oxirane, 2-(3-bromophenyl)-2-methyl- would visualize the regions corresponding to core electrons, covalent bonds, and lone pairs. This can be particularly insightful for the strained oxirane ring, highlighting the distribution of electron density associated with the C-O and C-C bonds and the oxygen lone pairs.

The table below outlines key topological parameters from a hypothetical QTAIM analysis of selected bonds in Oxirane, 2-(3-bromophenyl)-2-methyl- and their general interpretation.

| Bond | Topological Parameter | Interpretation |

| Oxirane C-O | Electron Density at BCP (ρ(r)) | Indicates the strength of the bond. |

| Laplacian of Electron Density (∇²ρ(r)) | A negative value is characteristic of a shared (covalent) interaction. | |

| Ellipticity (ε) | A non-zero value would indicate the π-character or instability of the bond, expected in a strained ring. | |

| Phenyl C-Br | Electron Density at BCP (ρ(r)) | Lower values compared to C-C bonds suggest a more polar interaction. |

| Laplacian of Electron Density (∇²ρ(r)) | A positive value would indicate a depletion of charge in the internuclear region, characteristic of a polar bond. | |

| Atomic Charge of Br | Quantifies the extent of charge transfer from carbon to bromine. |

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Substituted Epoxides

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their reactivity. For substituted epoxides, including derivatives of Oxirane, 2-(3-bromophenyl)-2-methyl-, QSRR models can be developed to predict their reaction rates, equilibrium constants, or selectivity in various chemical transformations, such as nucleophilic ring-opening. nih.gov

The fundamental principle of QSRR is that the reactivity of a molecule is a function of its structural, electronic, and physicochemical properties. These properties are quantified by molecular descriptors, which can be calculated using computational chemistry methods. A QSRR model is essentially a mathematical equation that links these descriptors to the observed reactivity.

To build a QSRR model for a series of substituted epoxides, a dataset of compounds with known reactivity data is required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For an epoxide, the partial charges on the oxirane carbons can be crucial in predicting the regioselectivity of nucleophilic attack.

Steric Descriptors: These quantify the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) can be important, especially for predicting the rate of sterically hindered reactions.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can include properties like bond orders, electrostatic potentials, and hardness.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the mathematical model. The quality of the model is assessed by its statistical significance and its ability to predict the reactivity of compounds not used in the model-building process (external validation).

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could also be applied. nih.gov These methods generate 3D fields around the aligned molecules to represent their steric and electrostatic properties, providing a more detailed picture of the structure-reactivity landscape. For example, a 3D-QSAR study on the enantioselectivity of epoxide hydrolase-catalyzed ring opening of 2,2-disubstituted epoxides has been successfully conducted. nih.gov

The following interactive data table lists some potential descriptors that could be used in a QSRR model for the reactivity of substituted epoxides.

| Descriptor Class | Specific Descriptor | Relevance to Epoxide Reactivity |

| Electronic | Partial charge on oxirane carbons | Influences the regioselectivity of nucleophilic attack. |

| LUMO Energy | A lower LUMO energy indicates greater susceptibility to nucleophilic attack. | |

| Dipole Moment | Reflects the overall polarity of the molecule, which can affect interactions with solvents and other reactants. | |

| Steric | Molecular Volume | Larger substituents may sterically hinder the approach of a nucleophile, slowing the reaction rate. |

| Sterimol Parameters | Provide a more detailed description of the shape and size of substituents near the reaction center. | |

| Quantum Chemical | Electrostatic Potential (ESP) | The ESP map can identify regions of positive potential on the oxirane carbons, indicating sites for nucleophilic attack. |

| Bond Order of C-O bonds | Can be related to the strength of the oxirane ring bonds and the ease of ring-opening. |

Advanced Applications of Oxirane, 2 3 Bromophenyl 2 Methyl in Chemical Sciences

As a Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive sites within Oxirane, 2-(3-bromophenyl)-2-methyl- makes it a valuable synthon for constructing intricate organic molecules. The epoxide ring is a potent electrophile, while the bromo-substituted phenyl group offers a handle for subsequent cross-coupling reactions, enabling the elaboration of the molecular framework.

Synthesis of Functionalized Alcohols and Diols through Controlled Ring-Opening

The most fundamental reaction of epoxides is their ring-opening by nucleophiles, a process that occurs under mild conditions due to the inherent ring strain. libretexts.org This reaction provides a powerful and direct route to 1,2-difunctionalized compounds. researchgate.net In the case of Oxirane, 2-(3-bromophenyl)-2-methyl-, controlled acid-catalyzed hydrolysis leads to the formation of the corresponding 1,2-diol, also known as a vicinal glycol. libretexts.org This transformation typically proceeds via an SN2-like backside attack of a water molecule on the protonated epoxide, resulting in a trans-diol configuration. libretexts.org

The regioselectivity of the ring-opening is influenced by the substitution pattern. Under acidic conditions, nucleophilic attack on tertiary epoxides, such as Oxirane, 2-(3-bromophenyl)-2-methyl-, preferentially occurs at the more substituted (tertiary) carbon atom, a result characteristic of an SN1-like mechanism. libretexts.org

Furthermore, a diverse range of nucleophiles can be employed to generate a variety of functionalized alcohols. For instance, reaction with anhydrous hydrogen halides (HX) yields trans-halohydrins. libretexts.org The use of organometallic reagents or other carbon nucleophiles can be used to forge new carbon-carbon bonds, leading to highly functionalized homoallylic alcohols and other complex alcohol derivatives. nih.gov The reaction of epoxides with an alcohol can produce polyol monomers, which contain at least one secondary hydroxyl group from the ring-opening and other hydroxyl groups from the starting alcohol. google.com

Table 1: Examples of Ring-Opening Reactions and Products

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Water | Dilute H₂SO₄ | 1,2-Diol (Vicinal Glycol) |

| Halide | Anhydrous HBr | trans-Halohydrin |

| Alcohol | Ethanol, Perchloric acid | Hydroxy Ether |

Preparation of Diverse Heterocyclic Compounds (e.g., Dioxolanes, Furan (B31954) Derivatives)

The reactivity of Oxirane, 2-(3-bromophenyl)-2-methyl- extends to the synthesis of various heterocyclic systems. Dioxolanes, which are five-membered rings containing two oxygen atoms, can be prepared from this epoxide via a two-step process. wikipedia.org First, the epoxide can be rearranged to its corresponding ketone (as described in section 6.1.3). Subsequently, the ketalization of this ketone with ethylene (B1197577) glycol under acidic conditions yields the desired 1,3-dioxolane (B20135) derivative. wikipedia.orgguidechem.com This method is a standard procedure for synthesizing this class of heterocyclic compounds. nih.gov

The synthesis of furan derivatives from oxiranes is also an established transformation in organic chemistry. ijsrst.com One notable method involves the ring expansion of alkynic oxiranes. pharmaguideline.com This suggests a potential pathway where Oxirane, 2-(3-bromophenyl)-2-methyl- could be appropriately functionalized to introduce an alkyne moiety, followed by an acid-catalyzed rearrangement and cyclization to form a substituted furan ring. pharmaguideline.com The versatility of furan synthesis allows for the creation of a wide range of derivatives applicable in medicinal chemistry and materials science. ijsrst.commdpi.com

Precursors for Substituted Aldehydes and Ketones via Controlled Rearrangement

Epoxides can undergo controlled rearrangement reactions, typically under acidic conditions, to furnish carbonyl compounds. For Oxirane, 2-(3-bromophenyl)-2-methyl-, this rearrangement would yield a ketone. This transformation is conceptually related to the pinacol (B44631) rearrangement, where a 1,2-diol rearranges to a ketone or aldehyde. libretexts.org The process can be initiated by first hydrolyzing the epoxide to the corresponding diol, which then, in the presence of acid, undergoes protonation, loss of water to form a carbocation, and a subsequent 1,2-migratory shift to yield the carbonyl product. libretexts.org

In the rearrangement of the intermediate diol derived from Oxirane, 2-(3-bromophenyl)-2-methyl-, there are two potential migrating groups: the 3-bromophenyl group and the methyl group. The relative migratory aptitude of these groups determines the final ketone structure. Generally, aryl groups have a higher migratory aptitude than alkyl groups, suggesting that the rearrangement would likely proceed via a 1,2-shift of the 3-bromophenyl group.

In Materials Science and Polymer Chemistry